molecular formula C6H12N2O2S B2364466 2-Azabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1248709-89-8

2-Azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B2364466
CAS No.: 1248709-89-8
M. Wt: 176.23
InChI Key: CJKSXODBQZXSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1248709-89-8) is a chiral bicyclic sulfonamide building block of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold, synthetically available through a stereoselective aza-Diels–Alder reaction, serves as a versatile platform for constructing biologically active compounds . This compound is a key precursor for the development of novel anticancer agents. Research has demonstrated that derivatives based on this core structure exhibit potent and selective antiproliferative activity against a range of human cancer cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) . Some synthesized sulfonamides incorporating this chiral skeleton have shown inhibitory growth effects with IC50 values comparable to the chemotherapeutic drug cisplatin, while demonstrating considerably reduced toxicity for nonmalignant cells, indicating promising selectivity . Furthermore, this scaffold has shown relevance in antiviral research. Structural analogs of this compound have displayed significant in vitro antiviral activity against pathogens such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The compound's amine moiety allows for straightforward functionalization, facilitating its incorporation into larger molecular architectures, such as biaryl sulfonamides, to optimize interactions with biological targets . With a molecular formula of C6H12N2O2S and a molecular weight of 176.24 g/mol , it is supplied for research applications. This product is intended for laboratory research use only and is not approved for human or veterinary diagnosis, therapeutic purposes, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKSXODBQZXSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide and Its Derivatives

Retrosynthetic Strategies for the 2-Azabicyclo[2.2.1]heptane Skeleton

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org For the 2-azabicyclo[2.2.1]heptane skeleton, this approach reveals key bond disconnections that correspond to reliable forward synthetic reactions.

The most logical retrosynthetic disconnection for the 2-azabicyclo[2.2.1]heptane core involves breaking the two carbon-carbon bonds formed in a cycloaddition reaction. This strategy identifies the molecule as an adduct of a [4+2] cycloaddition, specifically an aza-Diels-Alder reaction. lkouniv.ac.inresearchgate.net

The key disconnection is made across the C1-C6 and C4-C5 bonds, which simplifies the bicyclic system into two more manageable precursors: a diene and a dienophile containing a nitrogen atom (an imine). This approach points directly to cyclopentadiene (B3395910) as the four-carbon component (the diene) and a suitable imine derivative as the two-atom component (the dienophile). This [4+2] disconnection is the most powerful and widely used strategy for constructing this bicyclic framework. researchgate.net

Key Synthetic Pathways to the 2-Azabicyclo[2.2.1]heptane Core

The forward synthesis, guided by the retrosynthetic analysis, primarily relies on the powerful and versatile aza-Diels-Alder reaction. Additionally, ring expansion methodologies offer an alternative route to related, larger bicyclic systems from 2-azabicyclo[2.2.1]heptane precursors.

The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom in the dienophile (or less commonly, the diene) participates in the cycloaddition. wikipedia.org This reaction is the most prominent method for constructing the 2-azabicyclo[2.2.1]heptane skeleton. The reaction typically involves the [4+2] cycloaddition of cyclopentadiene with an imine derivative. researchgate.net Due to the creation of multiple stereocenters in a single step, controlling the stereochemical outcome is of paramount importance.

To achieve stereoselectivity, the aza-Diels-Alder reaction is often performed using chiral reagents. A common and effective strategy is the use of chiral imines, where a chiral auxiliary is attached to either the nitrogen or the carbon atom of the imine. wikipedia.orgpwr.edu.pl When these chiral imines react with an achiral diene like cyclopentadiene, the pre-existing chirality directs the approach of the diene, leading to the formation of diastereomeric products in unequal amounts.

For example, imines derived from chiral amines or amino alcohols can be employed. The reaction between cyclopentadiene and an imine bearing a chiral auxiliary, often in the presence of a Lewis acid or Brønsted acid catalyst, proceeds to form the 2-azabicyclo[2.2.1]hept-5-ene core. pwr.edu.plbeilstein-journals.orgnih.gov Subsequent reduction of the double bond yields the saturated 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net This method allows for the preparation of the bicyclic system in both enantiomeric forms, depending on the chirality of the auxiliary used. researchgate.net

Achieving high levels of both diastereoselectivity and enantioselectivity is a key goal in the synthesis of the 2-azabicyclo[2.2.1]heptane core. This is accomplished through asymmetric catalysis, where a small amount of a chiral catalyst is used to induce chirality in the product. Chiral Lewis acids and, more recently, chiral Brønsted acids have proven to be highly effective catalysts for these transformations. beilstein-journals.orgnih.gov

These catalysts activate the imine dienophile towards cycloaddition and create a chiral environment that favors one stereochemical pathway over others. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome. For instance, chiral BINOL-derived phosphoric acid diesters have been shown to catalyze the aza-Diels-Alder reaction between C-acylimines and cyclopentadiene, affording the corresponding aza-tetracycles with excellent yields, diastereo- and enantioselectivities under mild conditions. nih.gov

Stereoselective Aza-Diels-Alder Reactions with Cyclopentadiene
Imine TypeCatalyst/AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
C-AcyliminesChiral Brønsted AcidHighHigh beilstein-journals.orgnih.gov
Imino-acetatesDual Chiral AuxiliariesHighHigh pwr.edu.plresearchgate.net
Benzylamine-derived(S)-ProlineNot specified99% e.e. wikipedia.org
AcylhydrazonesChiral Silicon Lewis Acid1:1Not specified nih.gov

An alternative synthetic strategy involves the chemical transformation of a pre-formed 2-azabicyclo[2.2.1]heptane skeleton into a larger, related ring system. Specifically, derivatives of 2-azabicyclo[2.2.1]heptane can undergo ring expansion to yield 2-azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net

Ring Expansion Methodologies from 2-Azabicyclo[2.2.1]heptane Derivatives

Transformation to 2-Azabicyclo[3.2.1]octane Scaffolds via Nucleophilic Substitution

The expansion of the 2-azabicyclo[2.2.1]heptane ring system to the 2-azabicyclo[3.2.1]octane scaffold is a key transformation, often proceeding through nucleophilic substitution reactions. This process typically involves the activation of a primary alcohol on the bicyclo[2.2.1]heptane framework, followed by an intramolecular nucleophilic attack by the nitrogen atom of the bicyclic amine. This attack forms a strained aziridinium (B1262131) intermediate. The subsequent regioselective opening of this intermediate by a nucleophile, preferentially at the more substituted carbon, leads to the formation of the larger, thermodynamically more stable 2-azabicyclo[3.2.1]octane ring system. rsc.orgresearchgate.net

For instance, the reaction of (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane with an azide (B81097) nucleophile results in a ring expansion to exclusively yield a single stereoisomer of the corresponding 2-azabicyclo[3.2.1]octane derivative. mdpi.com This stereoselectivity is a critical aspect of these transformations. The electron-withdrawing nature of substituents on the nitrogen atom can influence the outcome of the reaction. For example, a tert-butoxycarbonyl (Boc) group on the nitrogen decreases its nucleophilicity, which can lead to a smooth nucleophilic substitution without altering the original bicyclic system. nih.govmdpi.com

Mitsunobu Conditions in Ring Expansion Processes

The Mitsunobu reaction is a powerful tool for promoting the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to 2-azabicyclo[3.2.1]octane scaffolds. rsc.org This reaction facilitates the conversion of a primary alcohol on the 2-azabicyclo[2.2.1]heptane ring into a good leaving group in situ, which then undergoes intramolecular nucleophilic attack by the nitrogen atom. rsc.orgnih.gov This process also proceeds through the formation of an aziridinium intermediate, which is subsequently opened by a nucleophile to yield the expanded ring system. rsc.orgresearchgate.net The use of an azide as the nucleophile under Mitsunobu conditions, followed by reduction, is a common strategy to introduce an amine function into the expanded bicyclic system. nih.govresearchgate.net

Sulfonyl Chloride/Base Mediated Rearrangements

Rearrangements mediated by sulfonyl chloride and a base provide an alternative pathway for the synthesis of 2-azabicyclo[3.2.1]octane systems from 2-azabicyclo[2.2.1]heptane precursors. rsc.org In this method, the primary alcohol is activated by the sulfonyl chloride, and the subsequent intramolecular nucleophilic attack by the nitrogen leads to the characteristic aziridinium intermediate, which then undergoes regioselective opening to afford the ring-expanded product. rsc.org

Formation of the Sulfonamide Moiety

The sulfonamide group is a key functional moiety, and its formation is a critical step in the synthesis of the target compounds.

Condensation Reactions with Sulfonyl Chlorides and Bicyclic Amines

The most common and classical method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine, such as the bicyclic amines derived from 2-azabicyclo[2.2.1]heptane or 2-azabicyclo[3.2.1]octane. nih.govmdpi.comnih.govijarsct.co.in This reaction is a type of nucleophilic acyl-type substitution where the amine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. ijarsct.co.inyoutube.com A variety of sulfonyl chlorides, including those with aryl and biaryl moieties, can be used to generate a diverse range of sulfonamide derivatives. nih.govnih.govsigmaaldrich.com

The reactivity of the amine can be influenced by the groups attached to it, with primary amines generally being more reactive than secondary amines. ijarsct.co.in The sulfonylation of amines using sulfonyl halides is considered one of the most efficient methods for preparing these compounds. researchgate.net

Alternative Sulfonylation Protocols, including Microwave Activation

To improve reaction efficiency and reduce reaction times, alternative sulfonylation protocols have been developed. Microwave-assisted synthesis has emerged as a particularly effective method. organic-chemistry.orgrsc.orgresearchgate.net Microwave irradiation can significantly accelerate the sulfonylation of amines, often leading to higher yields in shorter reaction times compared to conventional heating methods. organic-chemistry.orgrsc.org These reactions can sometimes be performed under solvent-free and catalyst-free conditions, offering a greener and more environmentally benign approach. rsc.orgresearchgate.net

One microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids, avoiding the need to isolate the often-sensitive sulfonyl chlorides. researchgate.netorganic-chemistry.org In this two-step microwave protocol, the sulfonic acid is first activated with 2,4,6-trichloro- rsc.orgorganic-chemistry.orgresearchgate.net-triazine (TCT), and the resulting intermediate is then treated with the amine. organic-chemistry.org This method has shown broad substrate scope and good functional group tolerance. researchgate.netorganic-chemistry.org

Advanced Derivatization and Functionalization Strategies

Further derivatization and functionalization of the 2-azabicyclo[2.2.1]heptane-2-sulfonamide scaffold are crucial for exploring its potential applications. The bicyclic skeleton can be modified at various positions, typically at position 3 or on the nitrogen at position 2. nih.gov This allows for the introduction of a wide range of functional groups and the creation of more complex molecules, including dimeric species. nih.gov The ability to stereoselectively expand the bicyclic system to the 2-azabicyclo[3.2.1]octane framework further enhances the structural diversity that can be achieved. nih.gov These advanced strategies are instrumental in the synthesis of novel compounds for various applications, including in asymmetric synthesis and biomedical research. mdpi.comnih.gov

Data Tables

Table 1: Ring Expansion Methodologies

MethodReagents/ConditionsIntermediateProduct
Nucleophilic SubstitutionAzide nucleophileAziridinium ion2-Azabicyclo[3.2.1]octane
Mitsunobu ReactionTriphenylphosphine, Diethyl azodicarboxylate, AzideAziridinium ion2-Azabicyclo[3.2.1]octane
Sulfonyl Chloride/BaseSulfonyl chloride, BaseAziridinium ion2-Azabicyclo[3.2.1]octane

Table 2: Sulfonamide Formation Methods

MethodReactantsKey Features
Conventional CondensationBicyclic amine, Sulfonyl chloride, BaseWidely applicable, efficient
Microwave-Assisted SynthesisBicyclic amine, Sulfonyl chlorideRapid, high yields, often solvent/catalyst-free
Microwave-Assisted (from Sulfonic Acid)Bicyclic amine, Sulfonic acid, TCTAvoids isolation of sulfonyl chloride

Introduction of Diverse Aromatic, Biaryl, and Heteroaromatic Moieties

A primary strategy for diversifying the this compound core involves the incorporation of a wide range of aromatic, biaryl, and heteroaromatic groups. This is typically achieved through the reaction of a chiral 2-azabicycloalkane amine with various aryl-substituted sulfonyl chlorides. nih.gov This classical approach to sulfonamide synthesis allows for the direct attachment of pre-functionalized aromatic systems to the nitrogen atom of the bicyclic scaffold.

The synthesis begins with the creation of the core bicyclic amine. A stereoselective aza-Diels-Alder reaction is often employed to produce the 2-azabicyclo[2.2.1]heptane skeleton with high chiral control. mdpi.com Subsequent modifications yield the necessary amine precursor. This amine is then treated with a selected sulfonyl chloride containing the desired aromatic, biaryl, or heteroaromatic moiety to furnish the final sulfonamide derivative. nih.gov

Research has demonstrated the successful incorporation of several key aromatic systems, leading to compounds with potential therapeutic applications. For instance, derivatives bearing biphenylsulfonamide and dansyl fragments have been synthesized and evaluated for their antiviral properties. nih.govmdpi.com In a search for new antitumor agents, a series of sulfonamides featuring biaryl moieties were prepared by treating the bicyclic amine with the corresponding biaryl sulfonyl chlorides. mdpi.comnih.gov

Table 1: Examples of Aromatic Moieties Incorporated into the this compound Scaffold
Aromatic/Biaryl MoietySynthetic ApproachReference
BiphenylReaction of bicyclic amine with biphenylsulfonyl chloride. nih.govnih.gov
DansylReaction of bicyclic amine with dansyl chloride. nih.gov
4'-Fluoro-[1,1'-biphenyl]Treatment of the amine precursor with 4'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride. nih.gov

Strategic Functionalization at Specific Positions of the Bicyclic Skeleton

Beyond modifying the sulfonamide group, advanced synthetic methodologies allow for precise functionalization at specific carbon atoms of the 2-azabicyclo[2.2.1]heptane skeleton itself. This strategic modification is crucial for creating derivatives with optimized spatial arrangements and interaction capabilities with biological targets. The foundational step for these syntheses is the stereoselective aza-Diels-Alder reaction, which produces an initial cycloadduct, often an ester, that serves as a versatile precursor for further transformations. mdpi.commdpi.com

A common pathway for functionalization involves the manipulation of this ester group. For example, the ester can be reduced to a primary alcohol. mdpi.com This alcohol then becomes a handle for a variety of subsequent reactions. One documented route involves a Swern oxidation of the alcohol to an aldehyde, followed by the transformation of the aldehyde into an oxime. A final reduction of the oxime with a reagent like lithium aluminium hydride (LiAlH₄) yields an aminomethyl group (-CH₂NH₂) at the C3 position of the bicyclic frame. nih.gov This multi-step process allows for the controlled installation of a key functional group at a specific location, leading to precursors such as (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-aminemethyl-2-azabicyclo[2.2.1]heptane. mdpi.commdpi.com

These functionalized bicyclic amines are then available to be converted into the target sulfonamides through reaction with the desired sulfonyl chlorides, as described in the previous section. This modular approach, separating the synthesis and functionalization of the bicyclic core from the addition of the sulfonamide moiety, provides a powerful platform for generating a diverse library of complex molecules.

Table 2: Synthetic Strategy for Functionalization at the C3 Position
StepReactionIntermediate/ProductReference
1Stereoselective aza-Diels-Alder reactionBicyclic ester cycloadduct mdpi.com
2Reduction of ester (e.g., with LiAlH₄)Bicyclic primary alcohol mdpi.com
3Swern oxidationBicyclic aldehyde nih.gov
4Conversion to oximeBicyclic oxime nih.gov
5Reduction of oxime (e.g., with LiAlH₄)C3-aminomethyl functionalized bicyclic amine nih.gov

Preparation of Hybrid Architectures and Conjugates (e.g., Pseudo Peptides)

The 2-azabicyclo[2.2.1]heptane scaffold has proven to be an effective building block for creating larger, hybrid molecular architectures, including pseudo-peptides. These complex molecules merge the rigid, conformationally constrained bicyclic unit with peptide-like fragments, leading to novel compounds with significant therapeutic potential.

A notable application of this strategy is in the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.netresearcher.life In this context, pseudo-peptides are synthesized by acylating the 2-azabicyclo[2.2.1]heptane moiety with complex amino acid derivatives. Specifically, compounds incorporating (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid have been designed and synthesized. researchgate.netresearcher.life These hybrid structures effectively mimic the substrate of the DPP-4 enzyme while the rigid bicyclic component helps to optimize the binding conformation.

Furthermore, the versatility of the scaffold is highlighted in its use as a proline mimetic. Proline's unique cyclic structure plays a critical role in peptide conformation, and the 2-azabicyclo[2.2.1]heptane core can serve as a rigid analogue. Research has focused on synthesizing new tripeptide structure-related compounds for the neuropeptide PLG (L-prolyl-L-leucylglycinamide). scribd.com This involves coupling a dipeptide fragment (L-leucylglycinamide) with the 2-azabicyclo[2.2.1]heptane-based proline mimetic, demonstrating the successful integration of the bicyclic core into a peptide chain. scribd.com These approaches underscore the value of the 2-azabicyclo[2.2.1]heptane framework in constructing sophisticated conjugates and pseudo-peptides.

Table 3: Examples of Hybrid Architectures Based on 2-Azabicyclo[2.2.1]heptane
Hybrid Architecture TypeDescriptionApplication/TargetReference
Pseudo-Peptide2-azabicyclo[2.2.1]heptane scaffold acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.Dipeptidyl Peptidase-4 (DPP-4) Inhibition researchgate.netresearcher.life
Tripeptide Analogue2-azabicyclo[2.2.1]heptane derivative used as a proline mimetic (P*) and coupled with L-leucylglycinamide (LG-NH2).Mimetic of neuropeptide PLG scribd.com

Mechanistic Studies of Chemical Reactions Involving 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide

Elucidation of Reaction Mechanisms in Sulfonamide Synthesis and Transformation

The synthesis and subsequent transformation of 2-azabicyclo[2.2.1]heptane derivatives are governed by specific and often elegant reaction mechanisms. Understanding these pathways is crucial for the strategic development of novel compounds based on this scaffold.

Role of Intermediate Species (e.g., Aziridinium) in Ring Expansion Processes

A significant transformation of the 2-azabicyclo[2.2.1]heptane system involves a stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane system. researchgate.netrsc.org This process is mechanistically driven by the formation of a key intermediate species: an aziridinium (B1262131) ion. rsc.orgnih.gov

The reaction is typically initiated with a 2-azanorbornan-3-yl methanol (B129727) derivative. researchgate.netresearchgate.net Under conditions such as those of the Mitsunobu reaction or upon treatment with a sulfonyl chloride and a base, the primary alcohol is activated. rsc.org This activation facilitates an intramolecular nucleophilic attack by the nitrogen atom (N-2) of the bicyclic system. rsc.org The resulting intramolecular substitution leads to the formation of a strained, tricyclic aziridinium intermediate. researchgate.netrsc.orgnih.gov

This highly reactive intermediate is then subjected to a nucleophilic attack. The regioselectivity of this ring-opening step is critical; the nucleophile specifically attacks the more substituted carbon atom of the former aziridinium ring. researchgate.netmolaid.com This regioselective opening alleviates the ring strain inherent in the [2.2.1]heptane system and results in the formation of the thermodynamically more stable, expanded 2-azabicyclo[3.2.1]octane (bridged azepane) skeleton. rsc.orgnih.govresearchgate.net The stereochemistry of the final product is directly dependent on the configuration of the starting alcohol, allowing for a high degree of stereocontrol. researchgate.net For instance, the reaction of (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane with an azide (B81097) nucleophile under Mitsunobu conditions results exclusively in a single stereoisomeric ring-expanded product. nih.govmdpi.com

Catalytic Pathways in the Formation of Derivatives (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis plays a pivotal role in the synthesis and functionalization of the 2-azabicyclo[2.2.1]heptane framework, enabling the construction of complex derivatives under mild conditions.

One notable application is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method utilizes a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant like benzoquinone. The reaction facilitates a simultaneous amination and acyloxylation across the double bond of a cyclopentene (B43876) substrate, employing sulfonamides as the nitrogen nucleophile and various carboxylic acids as the acyloxy source. researchgate.net This process is characterized by its broad substrate scope, tolerating various functional groups, and provides a direct route to functionalized bridged aza-bicyclic structures that can serve as versatile intermediates. rsc.org

Furthermore, palladium catalysis is employed for the transannular C–H functionalization of alicyclic amines, including the 7-azanorbornane core, which is isomeric to the 2-azanorbornane system. scispace.com While directly targeting the 2-azabicyclo[2.2.1]heptane-2-sulfonamide is less commonly documented, these studies demonstrate the power of palladium catalysts to activate C-H bonds in strained bicyclic systems. scispace.com Second-generation catalyst systems, often employing pyridine- or quinoline-carboxylate ligands, have been shown to significantly improve reaction rates and yields for these C-H arylation reactions. scispace.com

Table 1: Examples of Palladium-Catalyzed Reactions for Azabicycloalkane Synthesis
Reaction TypeCatalyst/ReagentsSubstratesProductKey Features
1,2-AminoacyloxylationPd(OAc)₂, BenzoquinoneCyclopentenes, Sulfonamides, Carboxylic AcidsOxygenated 2-Azabicyclo[2.2.1]heptanesMild conditions; broad substrate scope; direct construction of the bicyclic core. rsc.org
Transannular C-H ArylationPd(OAc)₂, Ligands (e.g., 2-Picolinic Acid)Azabicycloalkanes (e.g., 7-Azanorbornane), Aryl HalidesC-H Arylated AzabicycloalkanesFunctionalization of unactivated C-H bonds; ligand-enabled rate and yield improvement. scispace.com

Stereochemical Control and Selectivity in Bicyclic Sulfonamide Formation

The inherent chirality and rigid conformational structure of the 2-azabicyclo[2.2.1]heptane skeleton make stereochemical control a central theme in its synthesis. nih.gov

Diastereoselectivity and Enantioselectivity in Bridged Systems

The primary source of stereochemical control in the synthesis of this compound and its precursors is the aza-Diels-Alder reaction. nih.govnih.govmdpi.com This cycloaddition, typically between cyclopentadiene (B3395910) and a chiral imine, is highly stereoselective. nih.govmdpi.com The reaction can be controlled to produce specific diastereomers, and by using an enantiomerically pure starting material, the final bicyclic amine can be obtained as a single enantiomer. nih.gov

This high degree of stereocontrol established during the formation of the bicyclic amine scaffold is then carried through to the final sulfonamide product. The subsequent reaction of the enantiopure amine with a sulfonyl chloride to form the sulfonamide bond does not typically affect the stereocenters of the bicyclic core. nih.govmdpi.com Therefore, the synthesis is considered both diastereoselective and enantioselective, yielding chiral N-heterocycles based on arylsulfonamides. researchgate.netnih.govmdpi.com The multiplication of chirality during the initial cycloaddition step can result in a single enantiomer bearing four defined stereogenic centers. nih.gov

Factors Influencing Stereochemical Outcome (e.g., Chiral Auxiliaries, Ligands)

The critical factor influencing the stereochemical outcome of the synthesis is the use of a chiral auxiliary. In the context of the aza-Diels-Alder reaction, the imine component is typically prepared in situ from a chiral amine, such as (S)-1-phenylethylamine, and a glyoxylate (B1226380) ester. nih.gov This chiral amine acts as a built-in controller, directing the approach of the cyclopentadiene to one face of the imine, thereby determining the absolute configuration of the newly formed stereocenters in the cycloadduct. nih.gov

The major product formed in this reaction is typically the exo isomer, which can be isolated and used for further transformations. nih.gov The chiral auxiliary (the phenylethyl group) can be removed at a later stage in the synthetic sequence. This strategy allows for the preparation of the 2-azabicyclo[2.2.1]heptane core in both enantiomeric forms, depending on the choice of the chiral amine enantiomer. nih.govmdpi.com

In the case of catalytic reactions, such as the palladium-catalyzed processes mentioned previously, the choice of chiral ligands can also be a determining factor in achieving enantioselectivity, although the predominant strategy for this specific scaffold relies on substrate control via a chiral auxiliary. scispace.com

Table 2: Factors Controlling Stereoselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis
FactorMechanism/ReactionRoleOutcome
Chiral AuxiliaryAza-Diels-Alder ReactionDirects the facial selectivity of the cycloaddition. Example: (S)-1-phenylethylamine used to form the imine. nih.govFormation of a specific enantiomer of the bicyclic amine precursor. nih.govnih.gov
Substrate StereochemistryRing ExpansionThe configuration of the starting alcohol determines the configuration of the product. researchgate.netStereospecific formation of a single stereoisomer of the expanded 2-azabicyclo[3.2.1]octane system. nih.govmdpi.com

Reactivity and Transformation Mechanisms of the Sulfonamide Functional Group

The sulfonamide functional group in this compound is generally stable. The predominant reaction involving this group is its formation. The classical and most common method for synthesizing these compounds is the treatment of the parent bicyclic amine, 2-azabicyclo[2.2.1]heptane, with an appropriate aryl- or alkyl-sulfonyl chloride in the presence of a base. nih.govmdpi.com This nucleophilic substitution reaction at the sulfur atom is the key step in introducing the sulfonamide moiety onto the pre-formed chiral scaffold. nih.govmdpi.com

Research literature on this specific compound tends to focus more on the reactivity of the bicyclic scaffold itself (e.g., ring expansion) or on modifications at other positions, rather than on transformations of the sulfonamide group once it is installed. nih.govresearchgate.net However, the electron-withdrawing nature of the sulfonyl group has a significant electronic effect on the bicyclic nitrogen atom. It decreases the nucleophilicity of the N-2 center. nih.gov This effect is mechanistically important, as it can prevent the nitrogen from participating in certain intramolecular reactions. For example, in contrast to N-alkylated derivatives that readily form aziridinium ions for ring expansion, an N-sulfonyl or N-alkoxycarbonyl group can disfavor this pathway, leading to standard nucleophilic substitution at adjacent positions without alteration of the bicyclic system. nih.gov

Stability and Reactivity Profiles within the Bicyclic Framework

The 2-azabicyclo[2.2.1]heptane scaffold is an intrinsically chiral and stable bicyclic system. nih.gov Its rigidity makes it a valuable component in the design of various molecules for asymmetric synthesis and as a precursor for biologically active compounds. nih.gov The stability of this framework is a key feature, though the inherent ring strain associated with bicyclic systems can be exploited to drive certain chemical transformations. nih.gov

Research Findings on the Stability of Related Bicyclic Systems:

Bicyclic SystemKey Stability/Reactivity FindingsReference
2-AzanorbornaneRecognized as a stable, intrinsically chiral bicyclic skeleton. nih.gov
Bridged Bicyclic SultamsComputational studies show a correlation between ring strain and the S-N bond length. Increased strain leads to a longer S-N bond. nih.gov
Substituted 2-AzanorbornanesCan be synthesized via strain-release formal cycloadditions, highlighting the role of inherent strain in reactivity. nih.gov

The stability of the 2-azabicyclo[2.2.1]heptane ring in sulfonamide derivatives is generally high, allowing it to be carried through various synthetic steps without degradation. mdpi.commdpi.com However, the reactivity of the bicyclic framework can be unlocked under specific conditions that favor strain-release pathways.

Stereochemical Analysis and Structural Characterization of 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the initial and detailed structural analysis of novel 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives. Techniques such as NMR, MS, and IR spectroscopy provide complementary information regarding the molecular framework, connectivity, purity, and functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-azabicyclo[2.2.1]heptane sulfonamides in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, NOESY) experiments are employed to establish atomic connectivity and the relative stereochemistry of the molecule. diva-portal.org

The rigid bicyclic framework leads to characteristic chemical shifts and coupling constants in ¹H NMR spectra, which are sensitive to the exo/endo configuration of substituents. For instance, the splitting patterns for the bridgehead protons can help distinguish between different bicyclic systems and stereoisomers. nih.gov Two-dimensional techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) helps identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. diva-portal.org The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis, as it provides information about the spatial proximity of protons, allowing for the determination of relative stereochemistry. diva-portal.org

Table 1: Representative ¹³C NMR Spectroscopic Data for a 2-Azabicyclo[2.2.1]heptane Sulfonamide Derivative Data for N-(((1S,3S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide nih.gov

Carbon AtomChemical Shift (δ, ppm)
C=C (Aromatic)162.7, 145.2, 143.5, 138.2, 131.9
C=C (Aromatic)128.9, 128.7, 128.5, 127.4, 127.3
C-N (Bicyclic)64.0, 63.0, 59.7, 56.1
CH₂ (Bicyclic & linker)47.9, 40.4, 33.8, 27.2
CH₃ (Phenylethyl)21.6, 21.2

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of synthesized 2-azabicyclo[2.2.1]heptane sulfonamides. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov This technique is essential for verifying the identity of the target compound and assessing its purity, ensuring that the correct molecule has been synthesized before further analysis or testing. diva-portal.org

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data Data for a chiral sulfonamide derivative incorporating the 2-azabicyclo[2.2.1]heptane scaffold mdpi.com

CompoundIonCalculated m/zFound m/z
C₃₆H₄₇N₈O⁺[M+H]⁺607.3873607.3866
C₄₀H₄₇N₈⁺[M+H]⁺639.3924639.3920

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound structure. The presence of the sulfonamide group is confirmed by strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. Other notable vibrations include N-H stretching and C-N stretching. This method provides a rapid and effective confirmation that the key functional moiety has been successfully incorporated into the bicyclic scaffold. nih.govnih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for 2-Azabicyclo[2.2.1]heptane Sulfonamide Derivatives mdpi.com

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-HStretch~3140
C-H (aliphatic)Stretch2866 - 2967
S=O (sulfonamide)Asymmetric Stretch~1347
S=O (sulfonamide)Symmetric Stretch~1132
C-NStretch~1226

X-ray Crystallographic Determination of Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the absolute and relative stereochemistry of chiral molecules like 2-azabicyclo[2.2.1]heptane sulfonamides. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the exact spatial arrangement of all atoms. pwr.edu.pl For chiral compounds synthesized from enantiopure starting materials, X-ray crystallography confirms the retention or inversion of stereocenters and establishes the configuration of newly formed chiral centers, solidifying the assignments made by spectroscopic methods. nih.govresearchgate.net

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods are essential for assessing the enantiomeric purity of chiral 2-azabicyclo[2.2.1]heptane sulfonamides. The most common technique is polarimetry, which measures the optical rotation of a substance. Enantiomerically pure compounds will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation ([α]D) is a characteristic physical property. nih.govmdpi.com Measuring the specific rotation provides a valuable indicator of the enantiomeric excess (ee) of the synthesized material, confirming the success of the stereoselective synthesis. mdpi.com

Table 4: Specific Rotation Values for Enantiomerically Pure 2-Azabicyclo[2.2.1]heptane Derivatives mdpi.com

Compound StructureSpecific Rotation [α]D²⁵Conditions (Concentration, Solvent)
Dimeric Triazole Derivative 1+307.9c 0.93, CH₂Cl₂
Dimeric Triazole Derivative 2+321.3c 0.39, CH₂Cl₂
Monomeric Triazole Derivative+25.1c 0.47, CH₂Cl₂

Applications of 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide in Asymmetric Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The 2-azabicyclo[2.2.1]heptane scaffold is recognized as a versatile chiral building block for the synthesis of more complex, multifunctional molecules. mdpi.com Its intrinsic chirality, stemming from four defined stereocenters, can be reliably introduced into a target molecule. nih.gov The synthesis typically begins with a stereoselective aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral imine, which can be performed on a large scale to produce the bicyclic core in either enantiomeric form. nih.gov

From this core, the amine can be converted into the stable 2-azabicyclo[2.2.1]heptane-2-sulfonamide. This sulfonamide can then be further functionalized or incorporated as a rigid structural mimic of other cyclic systems like piperidine (B6355638) or proline in drug discovery and natural product synthesis. For instance, derivatives of the 2-azabicyclo[2.2.1]heptane amine have been used to construct fused benzodiazepines and serve as precursors to bridged azepane skeletons through ring-expansion reactions, demonstrating their utility in generating diverse and complex molecular architectures. nih.govscribd.com

Role as Chiral Auxiliaries in Enantioselective Transformations

While the 2-azabicyclo[2.2.1]heptane scaffold is more commonly integrated into the final product or used in a catalytic capacity, the principles of chiral auxiliaries have been applied in its own synthesis. Chiral auxiliaries are employed to direct the stereoselective formation of the bicyclic system, after which they are removed. pwr.edu.pl This concept underscores the powerful stereodirecting ability of chiral groups attached to the nitrogen atom.

In principle, the this compound moiety could itself function as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, its rigid, well-defined spatial orientation could effectively shield one face of the molecule, directing the attack of a reagent to the opposite face. Following the stereoselective transformation, the sulfonamide auxiliary would be cleaved and recovered. Although specific, detailed examples of this compound acting as a removable auxiliary are not extensively documented in the reviewed literature, its structural rigidity and chirality make it a promising candidate for such applications.

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Derivatives of 2-azabicyclo[2.2.1]heptane are widely employed as chiral ligands that coordinate with metal centers to form highly effective asymmetric catalysts. researchgate.netresearchgate.net The nitrogen atom within the bicyclic system, along with other appended donor atoms, can form stable chelate complexes with metals such as zinc, copper, iridium, and ruthenium. pwr.edu.plmdpi.comscilit.com The sulfonamide itself can be a precursor to the free amine needed for ligand synthesis.

These ligand-metal complexes are instrumental in a variety of enantioselective transformations. For example, (N,N)-donating ligands derived from the 2-azanorbornane skeleton have been successfully used in the zinc-catalyzed aldol (B89426) reaction and the copper-catalyzed Henry (nitroaldol) reaction. pwr.edu.plmdpi.com In these systems, the chiral environment created by the bicyclic ligand dictates the facial selectivity of the nucleophilic attack, leading to products with high enantiomeric excess.

A summary of representative metal-catalyzed reactions using ligands derived from the 2-azabicyclo[2.2.1]heptane scaffold is presented below.

Reaction TypeMetal CenterLigand TypeSubstratesResult (Yield, ee)
Aldol ReactionZinc (Zn)(N,N)-donating 2-azanorbornane derivativeCyclohexanone (B45756) and 4-nitrobenzaldehydeGood yields, up to 40% ee
Henry ReactionCopper (Cu)(N,N)-donating 2-azanorbornane derivativeVarious aldehydes and nitromethaneModerate yields, variable ee
Addition of DiethylzincZinc (Zn)2-azanorbornylmethanolsAldehydesUp to 92% ee
Asymmetric Transfer HydrogenationRuthenium (Ru) / Iridium (Ir)2-azabicyclo[2.2.1]heptane-oxazolineKetonesHigh conversion and enantioselectivity

Exploration as Organocatalysts for Stereoselective Processes

The 2-azabicyclo[2.2.1]heptane framework serves as an excellent scaffold for the design of purely organic catalysts. researchgate.netnih.gov By incorporating functional groups capable of activating substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates (e.g., enamines or iminiums), these chiral molecules can catalyze a range of stereoselective reactions without the need for a metal. mdpi.comoxfordabstracts.com

Derivatives containing a secondary amine, often generated from a sulfonamide precursor, can mimic the catalytic activity of natural amino acids like proline. oxfordabstracts.com These organocatalysts have been successfully applied in asymmetric aldol and Michael additions. mdpi.comoxfordabstracts.com For instance, thiourea-functionalized 2-azabicyclo[2.2.1]heptane derivatives have been tested as organocatalysts in the Michael addition of cyclohexanone to β-nitrostyrene. While the catalyst showed low activity (29% conversion), it delivered the product with excellent stereoselectivity (96% ee), highlighting the high degree of chiral induction afforded by the bicyclic scaffold. pwr.edu.pl

Reaction TypeCatalyst StructureReactantsConversion (%)Enantiomeric Excess (ee %)
Michael Addition(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-thioureaCyclohexanone and β-nitrostyrene2996
Aldol Reaction2-azanorbornane with hydroxyl groupIsatins and ketonesup to 95up to 64

Integration into Bifunctional Catalytic Systems

Bifunctional catalysis, where two distinct catalytic groups operate in concert to activate both the nucleophile and the electrophile, is a powerful strategy in asymmetric synthesis. beilstein-journals.org The 2-azabicyclo[2.2.1]heptane scaffold is well-suited for the construction of such catalysts due to the ease with which multiple functional groups can be installed onto its rigid frame. mdpi.comresearchgate.net

Amines derived from the 2-azabicyclo[2.2.1]heptane skeleton have been explicitly used to build bifunctional catalysts. mdpi.comresearchgate.net For example, a secondary amine on the scaffold can act as a Brønsted base or form an enamine, while another appended group, such as a thiourea (B124793) or sulfonamide, can act as a hydrogen-bond donor to activate the electrophile. This dual activation within a single chiral molecule can lead to highly organized transition states, resulting in superior reactivity and stereoselectivity. The development of amino sulfonamide-based bifunctional catalysts for conjugate additions demonstrates the viability of this approach, where the sulfonamide moiety activates the substrate through hydrogen bonding. rsc.org

Theoretical and Computational Chemistry Approaches for 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide

Molecular Modeling and Rational Design of Derivatives

Molecular modeling is a cornerstone in the rational design of derivatives based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov By analyzing the structure-activity relationships (SAR) of existing ligands, computational chemists can identify key pharmacophoric features required for biological activity and selectivity. ucl.ac.uk For instance, conformational modeling of related bicyclic sulfonamides has revealed that a specific "U" shape orientation between the sulfonamide and another aryl ring can be crucial for potency and selective inhibition of certain enzymes. ucl.ac.uk

This approach was utilized in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors, where researchers analyzed the binding modes of known inhibitors to understand the necessary spatial orientation of functional groups for effective interaction with the enzyme's active site. nih.govdiva-portal.org Such studies help in designing new molecules that unify the binding parameters of known active compounds while potentially improving properties like toxicity profiles. nih.gov The combination of molecular modeling with chemical synthesis allows for the characterization and refinement of novel derivatives, leading to the identification of more potent compounds. mdpi.com The ultimate goal is to create new hybrid architectures with improved biological profiles by leveraging the unique, rigid scaffold of the 2-azabicyclo[2.2.1]heptane system. mdpi.com

Table 1: Pharmacophoric Features in the Design of Bicyclic Sulfonamide Derivatives

Feature Description Importance Source
Specific 3D Conformation A characteristic 'U' shape orientation between aromatic sulfone/sulfonamide and an aryl ring. Crucial for potency and selectivity, particularly for PSEN-1 inhibitors. ucl.ac.uk
Hydrophobic Groups Small hydrophobic groups such as Cl and CF3 in the para position of the sulfone/sulfonamide aromatic ring. Enhances binding interactions within the target protein's active site. ucl.ac.uk
Rigid Bicyclic Scaffold The 2-azabicyclo[2.2.1]heptane core provides conformational restriction. Optimizes the presentation of functional groups for target interaction and can improve selectivity. nih.govresearchgate.net

| Key Interaction Points | Specific functional groups positioned to interact with key residues in the target's active site (e.g., S1 and S'2 pockets of DPP-4). | Essential for high-affinity binding and potent inhibition. | nih.gov |

Conformational Analysis of the Bridged Bicyclic Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. researchgate.net Its conformational restriction is a key attribute, as it reduces the entropic penalty upon binding to a biological target and can lead to higher affinity and selectivity. nih.gov The bridged structure inherently limits the molecule's flexibility, locking it into a defined shape, often described as a boat conformation. iucr.org This rigidity contrasts sharply with more flexible ring systems like piperazine. iucr.org

Computational methods are employed to explore the conformational landscape of this scaffold and its derivatives. Conformational searches can be carried out using molecular mechanics force fields, such as MMFF94s, to identify low-energy structures. semanticscholar.org These initial structures are often further refined using more accurate quantum chemical methods. semanticscholar.org Understanding the stable conformations is critical, as it dictates how the substituents are oriented in three-dimensional space, which in turn governs the molecule's ability to interact with its target. nih.govresearchgate.net For example, studies on related scaffolds have shown that steric bulk and the specific conformation around the nitrogen atom are important for discriminating between receptor subtypes. nih.gov

Table 2: Insights from Conformational Analysis of the Azabicyclo[2.2.1]heptane Scaffold

Aspect Finding Computational Method Source
Scaffold Rigidity The bridged bicyclic structure determines a stable boat conformation. X-ray Crystallography iucr.org
Conformational Search Identification of low-energy conformers within a specified energy window. Molecular Mechanics (e.g., MMFF94s force field) semanticscholar.org
Bioactive Conformation The rigid scaffold can be used to stabilize a desired bioactive conformation, locking in reverse turns. Molecular Modeling researchgate.net

| Subtype Selectivity | Conformational restriction around the nitrogen atom is important for receptor subtype discrimination. | In vitro competition binding assays and SAR | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of 2-azabicyclo[2.2.1]heptane-2-sulfonamide and its derivatives. researchgate.net These methods provide detailed insights into the molecule's electronic structure, which is fundamental to its chemical behavior and interactions.

Commonly, the DFT/B3LYP method with basis sets like 6-31G(d,p) or 6-311G+(d,p) is employed to optimize the molecular geometry and calculate a range of quantum parameters. researchgate.netnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) analysis can be performed to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Quantum chemical studies on related sulfonamides have also focused on the geometric parameters of the sulfonamide bond itself, revealing how the structural constraints of a bicyclic system can lead to elongated S-N bonds compared to more flexible acyclic sulfonamides. researchgate.net

Table 3: Quantum Chemical Parameters and Their Significance

Parameter Description Significance Method Source
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity, kinetic stability, and electronic transport properties. DFT/B3LYP researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density, showing positive, negative, and neutral electrostatic potential. Predicts sites for intermolecular interactions, electrophilic, and nucleophilic reactions. DFT/B3LYP researchgate.net
Bond Geometry Precise calculation of bond lengths and angles, such as the S-N bond in the sulfonamide group. Reveals structural strain and abnormalities induced by the rigid scaffold. DFT researchgate.net

| Optical Rotation | Prediction of the specific rotation of chiral molecules. | Supports the determination of absolute configuration. | Quantum Chemical Calculation | pwr.edu.pl |

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a target protein. For derivatives of this compound, docking studies provide crucial insights into their mechanism of action by elucidating specific interactions with amino acid residues in the active site of a receptor or enzyme. nih.govresearchgate.net

These studies have been applied to understand the binding of this class of compounds to various biological targets, including viral proteins and human enzymes. For example, a docking study was performed to identify potential binding sites for sulfonamide-containing 2-azabicyclo[2.2.1]heptane derivatives on influenza virus proteins, such as Hemagglutinin and Neuraminidase. researchgate.net In the context of DPP-4 inhibitors, docking simulations have shown how these molecules fit into the enzyme's active site, forming interactions with key subsites (S1 and S'2) that are similar to those of established drugs like sitagliptin. nih.govdiva-portal.org The results of docking studies are often visualized through ligand interaction diagrams, which detail hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com Additionally, scoring functions are used to estimate the binding affinity (e.g., ∆Gbind), helping to rank potential drug candidates and guide further optimization. nih.gov

Table 4: Application of Docking Studies for 2-Azabicyclo[2.2.1]heptane Derivatives

Protein Target Key Interacting Residues/Subsites Purpose of Study Source
DPP-4 S1 pocket (S630, H740, Y662, etc.), S'2 pocket (R125, E205, E206, etc.) To predict binding mode, affinity, and guide the design of novel T2DM therapeutics. nih.govdiva-portal.orgmdpi.com
Influenza Virus Proteins (HA, NA) Complementary binding sites identified on protein models. To investigate potential antiviral activity. researchgate.net

| VEGFR-2 | Not specified | To investigate potential antitumor activity. | researchgate.net |

Prediction of Spectroscopic Properties

Computational chemistry provides methods to predict the spectroscopic properties of molecules, which can be used to support experimental characterization and structural elucidation. The same quantum chemical methods used for geometry optimization and electronic structure analysis, such as DFT, can be extended to calculate spectroscopic data for this compound. nih.gov

For instance, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to confirm the proposed structure of a synthesized compound. nih.gov This is particularly useful for complex bicyclic systems where spectral assignment can be challenging. In a study of a related sulfonamide-Schiff base, computational NMR shifts were found to be in good agreement with the experimental data. nih.gov In addition to NMR properties, other spectroscopic data can be predicted. Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. semanticscholar.org Vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can also be computed to help assign experimental vibrational bands to specific molecular motions.

Table 5: Computationally Predicted Spectroscopic Properties

Spectroscopic Property Computational Method Information Obtained Source
NMR Chemical Shifts (¹H, ¹³C) DFT (e.g., GIAO method) Prediction of chemical shifts to aid in structural assignment and confirmation. nih.gov
UV-Vis Absorption Spectra Time-Dependent DFT (TD-DFT) Information on electronic transitions and maximum absorption wavelengths (λmax). semanticscholar.org

| Vibrational Frequencies (IR, Raman) | DFT | Prediction of vibrational modes to assist in the interpretation of experimental spectra. | N/A |

Structure Activity Relationship Sar Investigations of 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide Derivatives

Systematic Modification of the Bicyclic Scaffold and its Impact on Biological Activity

The rigid 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) framework serves as a versatile and conformationally constrained scaffold in medicinal chemistry. nih.govmdpi.com Its structural integrity provides a stable platform for the spatial orientation of pharmacophoric groups. mdpi.com Systematic investigations have often compared derivatives of this scaffold with those of the slightly larger, more flexible 2-azabicyclo[3.2.1]octane system. nih.govmdpi.comnih.gov

In studies on antiviral agents, sulfonamides derived from both 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane scaffolds have demonstrated notable activity. For instance, a 2-azabicyclo[2.2.1]heptanesulfonamide derivative showed activity against encephalomyocarditis virus (EMCV) with an IC50 of 18.3 ± 2.0 µM. mdpi.comnih.gov The corresponding 2-azabicyclo[3.2.1]octane analog also exhibited significant activity against EMCV with an IC50 of 22.0 ± 2.6 µM. mdpi.comnih.gov However, the 2-azabicyclo[2.2.1]heptane derivative displayed a broader spectrum of activity, also inhibiting human parainfluenza virus (HPIV-3) and adenovirus type 5 (AdV5), whereas the 2-azabicyclo[3.2.1]octane derivative showed only minor activity against HPIV-3. mdpi.comnih.gov

In the context of anticancer research, the choice of the bicyclic scaffold also influences cytotoxic activity. A comparative study of sulfonamides with identical substituents on the sulfonamide moiety but different bicyclic cores revealed nuanced differences in their antiproliferative effects against various cancer cell lines. The higher flexibility of the arm containing the sulfonamide moiety in 2-azabicyclo[2.2.1]heptane derivatives appears to be an important factor for their activity. mdpi.com This suggests that while both scaffolds are effective platforms, the specific size and rigidity of the bicyclic system can be tuned to optimize interactions with a particular biological target. mdpi.comnih.gov

Table 1: Impact of Bicyclic Scaffold on Antiviral Activity
ScaffoldTarget VirusIC50 (µM)Reference
2-Azabicyclo[2.2.1]heptaneEMCV18.3 ± 2.0 nih.gov
2-Azabicyclo[3.2.1]octaneEMCV22.0 ± 2.6 nih.gov
2-Azabicyclo[2.2.1]heptaneHPIV-31.5 ± 0.2 nih.gov
2-Azabicyclo[3.2.1]octaneHPIV-3Minor Activity nih.gov

Influence of Substituents on the Sulfonamide Moiety on Biological Activity Profiles

The substituents attached to the sulfonamide group play a pivotal role in defining the biological activity and potency of 2-azabicyclo[2.2.1]heptane derivatives. The sulfonamide moiety itself is a crucial functional group in drug design. researchgate.net A wide array of aromatic and heterocyclic groups have been explored to probe the SAR at this position.

Studies have shown that incorporating biaryl moieties, such as biphenyl, can be beneficial for antiproliferative activity. nih.govmdpi.com For instance, sulfonamides bearing a biphenyl fragment were found to inhibit the growth of selected tumor cell lines with IC50 values comparable to the chemotherapy drug cisplatin. nih.gov Specific substitutions on these aromatic rings are also critical. The presence of a fluorine atom or a methoxy group on the biphenyl ring was found to be particularly effective. mdpi.com

The introduction of electron-withdrawing groups has also been shown to modulate activity. In one study, phenyl ring sulfonamide derivatives substituted with electron-withdrawing groups were more active as antibacterial agents. researchgate.net Similarly, the inclusion of one or more trifluoromethyl (CF3) groups—a valuable pharmacophore—has been investigated. mdpi.com Derivatives with two -CF3 moieties demonstrated enhanced antiproliferative activity and selectivity, whereas a single trifluoromethyl group in the para position was less effective. mdpi.com In the development of presenilin-1 selective γ-secretase inhibitors, replacing a trifluoromethyl group with its bioisosteric equivalents like -Cl or -OCF3 resulted in a greater than five-fold loss of potency. ucl.ac.uk Conversely, hydrophilic or polar substituents at the 4-position of phenyl sulfonamides were found to be detrimental to potency. ucl.ac.uk

Table 2: Influence of Sulfonamide Substituents on Biological Activity
Substituent GroupObserved EffectBiological ContextReference
Biphenyl with Methoxy or FluorineMost activeAntiproliferative mdpi.com
Phenyl with two -CF3 groupsEnhanced activity and selectivityAntiproliferative mdpi.com
Phenyl with one -CF3 groupLess effectiveAntiproliferative mdpi.com
Phenyl with electron-withdrawing groupsMore activeAntibacterial researchgate.net
4-Trifluoromethyl phenylMost potentγ-secretase inhibition ucl.ac.uk
4-Chloro or 4-Trifluoromethoxy phenyl>5-fold loss of potencyγ-secretase inhibition ucl.ac.uk
4-Hydrophilic/polar phenylDetrimental to potencyγ-secretase inhibition ucl.ac.uk

Stereochemical Effects (e.g., exo/endo Isomerism, Defined Chirality) on Molecular Recognition

The stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives is a critical determinant of their biological activity, influencing how they are recognized by and bind to their molecular targets. The rigid bicyclic structure contains multiple stereogenic centers, and their precise spatial arrangement is paramount. nih.gov

Syntheses of these compounds often start from enantiomerically pure precursors to produce a single enantiomer with a defined configuration at its four stereogenic centers. nih.gov This stereochemical control is essential, as different enantiomers or diastereomers can have vastly different biological activities.

The orientation of substituents on the bicyclic ring, described as exo or endo isomerism, significantly impacts molecular recognition. ucl.ac.uknih.gov For example, in the design of DPP-4 inhibitors, the presence of a chiral center at the 3-position of the 2-azabicyclo[2.2.1]heptane ring results in distinct exo and endo isomers. nih.gov Molecular modeling studies of γ-secretase inhibitors suggested that the exo isomer provides a desired "U" conformation between the aryl sulfonamide and another aryl moiety on the scaffold. ucl.ac.uk This specific three-dimensional arrangement is believed to be crucial for optimal binding to the target. ucl.ac.uk The synthesis often yields a mixture of diastereomers, which are then separated to study the pure isomers. ucl.ac.uk

Pharmacophore Mapping and Ligand-Target Binding Interactions

Pharmacophore mapping and molecular docking studies have provided atomic-level insights into how 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives interact with their biological targets. These computational methods help identify the key structural features (the pharmacophore) required for activity and the specific non-covalent interactions that stabilize the ligand-target complex. mdpi.comchemrxiv.org

A common pharmacophoric model for this class of compounds involves the rigid bicyclic scaffold, which correctly positions the other functional groups, and one or more aromatic rings that engage in specific binding interactions. ucl.ac.ukmdpi.com Molecular modeling of γ-secretase inhibitors revealed that many adopt a "U" conformation, where two aromatic rings—one from the sulfonamide part and another from a different part of the molecule—form intramolecular π-π stacking interactions. ucl.ac.uk

In the case of DPP-4 inhibitors based on this scaffold, docking studies showed interactions with key amino acid residues in the enzyme's active site. mdpi.com The trifluorophenyl moiety was found to occupy the S1 pocket, forming π-π stacking interactions with tyrosine residues (Y662/Y666) and H740. The bicyclic core itself allows for hydrophobic interactions within the S2 extensive region. mdpi.com Furthermore, a nitrile group on the bicyclic amine can occupy the S'1 binding pocket, forming a hydrogen bond with an arginine residue (Arg669). mdpi.com Generative molecular design models have also been used to elaborate on the 2-azabicyclo[2.2.1]heptane core, successfully creating new structures that form desired hydrogen bonds, π-π stacking, and salt bridges within a target binding site. chemrxiv.org

Design Principles for Modulating Selectivity and Potency

The collective SAR data provide a set of guiding principles for the rational design of this compound derivatives with enhanced potency and selectivity.

Sulfonamide Substitution : The aromatic or heterocyclic group on the sulfonamide is a primary driver of potency. Lipophilic, electron-withdrawing substituents, such as trifluoromethyl groups, are often favored over polar or hydrophilic groups. mdpi.comucl.ac.uk Biaryl systems are particularly effective, and their activity can be fine-tuned with small substituents like fluorine or methoxy groups. mdpi.com

Stereochemical Control : The use of enantiomerically pure compounds is crucial. The exo configuration of substituents on the bicyclic ring is often preferred as it can lead to a more favorable binding conformation, such as the "U" shape required for certain targets. ucl.ac.uk

Targeting Specific Interactions : Potency is maximized by designing ligands that can form specific, high-energy interactions with the target protein. Key interactions to target include π-π stacking with aromatic residues like tyrosine and hydrogen bonding with polar residues like arginine. mdpi.comchemrxiv.org Computational modeling and docking are invaluable tools for identifying these potential interactions and guiding the design of molecules that can exploit them. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 2 Azabicyclo 2.2.1 Heptane 2 Sulfonamide

Development of Novel and Efficient Synthetic Routes to Complex Architectures

The primary route to the 2-azabicyclo[2.2.1]heptane skeleton is the stereoselective aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable imine. mdpi.comnih.gov This cycloaddition can produce a single enantiomer with four defined stereogenic centers, which serves as a versatile precursor. nih.gov The corresponding amine is then typically treated with a sulfonyl chloride to yield the sulfonamide. nih.govnih.govmdpi.com Future research will likely focus on streamlining these processes and developing new pathways to more complex, multifunctionalized architectures.

Key future directions include:

Photochemical Methods: A recently developed photochemical approach allows for the construction of 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives. researchgate.net This method, which involves a cascade radical cyclization sequence, opens a new avenue for synthesizing substituted derivatives under mild conditions. researchgate.net

Ring-Expansion and Rearrangement Strategies: The 2-azabicyclo[2.2.1]heptane system can undergo stereoselective rearrangement to form expanded bicyclic systems, such as 2-azabicyclo[3.2.1]octane. nih.govrsc.org This transformation often proceeds through an aziridinium (B1262131) intermediate. rsc.org Future work could explore controlled rearrangement reactions of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide itself to access novel, structurally complex scaffolds that are otherwise difficult to synthesize.

Synthetic StrategyCore ReactionKey FeaturesPotential Future Application
Classical Route Aza-Diels-Alder CycloadditionHighly stereoselective; establishes core chirality. mdpi.comnih.govOptimization for large-scale synthesis and flow chemistry.
Sulfonamide Formation Amine + Sulfonyl ChlorideModular; allows for diverse sulfonyl groups. nih.govDevelopment of novel sulfonating reagents for late-stage functionalization.
Photochemical Route Radical Cascade CyclizationAccess from cyclopropylamines; mild conditions. researchgate.netExpansion of substrate scope to create diverse substitution patterns.
Ring Expansion Nucleophilic Substitution/RearrangementAccess to 2-azabicyclo[3.2.1]octane systems. rsc.orgControlled synthesis of isomeric sulfonamide scaffolds for structure-activity relationship studies.

Expansion of Asymmetric Applications Beyond Current Scope

The rigid, chiral backbone of 2-azanorbornane makes it an excellent scaffold for applications in asymmetric synthesis, serving as a chiral auxiliary, ligand, or organocatalyst. nih.govmdpi.com Derivatives have already been successfully employed as organocatalysts in stereoselective aldol (B89426) reactions. mdpi.com

Future research is poised to expand these applications significantly:

Chiral Ligand Development: The nitrogen and oxygen atoms of the sulfonamide moiety, along with the bicyclic amine nitrogen, offer multiple coordination sites for metal centers. This creates opportunities to design novel chiral pincer or bidentate ligands for transition-metal-catalyzed processes, including asymmetric C-H activation, cross-coupling, and hydrogenation.

Phase-Transfer Catalysis: The inherent chirality and potential for derivatization make this scaffold a promising candidate for the development of new asymmetric phase-transfer catalysts, an area where rigid, well-defined structures are often beneficial.

Advanced Mechanistic Understanding through In Situ Spectroscopy and Kinetic Studies

While several reaction mechanisms involving the 2-azabicyclo[2.2.1]heptane scaffold have been proposed based on product analysis and computational studies, a deeper, direct understanding of the reaction pathways is crucial for rational catalyst design and optimization. rsc.orgacs.org For instance, the ring expansion to the 2-azabicyclo[3.2.1]octane system is believed to proceed via a strained aziridinium intermediate, but direct observation of this species is lacking. rsc.org

Emerging research avenues should focus on:

In Situ Spectroscopic Analysis: The use of techniques like variable-temperature nuclear magnetic resonance (VT-NMR), rapid-injection NMR, and in situ infrared (IR) spectroscopy could allow for the direct observation and characterization of transient intermediates and transition states in key synthetic and catalytic processes.

Kinetic Analysis: Detailed kinetic studies of the aza-Diels-Alder reaction and subsequent catalytic cycles can elucidate the rate-determining steps and the influence of the sulfonamide moiety on reaction rates and stereochemical outcomes. This data is invaluable for optimizing reaction conditions and catalyst structure.

Isotopic Labeling Studies: Employing isotopically labeled substrates (e.g., using ¹⁵N in the sulfonamide) can provide unambiguous insights into bond-forming and bond-breaking events, helping to validate or refute proposed mechanisms, similar to how ¹⁵N NMR has been used to study diazotransfer mechanisms for sulfonyl azide (B81097) synthesis. acs.org

Computational Chemistry for Predictive Design and Reaction Optimization

Computational chemistry has already proven to be a powerful tool in the study of 2-azabicyclo[2.2.1]heptane derivatives, particularly in designing potent dipeptidyl peptidase-4 (DPP-4) inhibitors and rationalizing reaction outcomes. acs.orgdiva-portal.orgmdpi.com Future efforts will likely integrate computational modeling more deeply into the research and development cycle.

Key future applications include:

Predictive Catalyst Design: Using Density Functional Theory (DFT) and other quantum mechanical methods to model transition states of catalytic cycles can predict the enantioselectivity and reactivity of novel catalyst designs based on the this compound scaffold before they are synthesized. This in silico screening can dramatically accelerate the discovery of new, highly effective catalysts.

Reaction Pathway Elucidation: Computational modeling can map out entire potential energy surfaces for complex reactions, such as rearrangements and cascade sequences. This can help identify the most favorable reaction pathways, predict potential side products, and guide the optimization of reaction conditions to favor the desired outcome. acs.org

Virtual Library Screening: Molecular docking and dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets, prioritizing candidates for synthesis and biological evaluation. diva-portal.org

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Reaction Mechanism & Catalyst DesignPredict stereochemical outcomes; calculate activation barriers; optimize catalyst geometry. acs.org
Molecular Docking Medicinal ChemistryPredict binding modes and affinities of derivatives to protein targets. diva-portal.org
Molecular Dynamics (MD) Ligand-Protein InteractionsSimulate the dynamic behavior of the ligand-receptor complex to assess binding stability.
Quantitative Structure-Activity Relationship (QSAR) Drug DiscoveryDevelop predictive models for the biological activity of new derivatives based on their structural features.

Exploration of New Chemical Space through Diverse Derivatization Strategies

The true potential of this compound lies in its capacity as a building block for creating diverse and complex molecules. Researchers have already prepared derivatives bearing biaryl, dansyl, and trifluoromethyl groups to probe their biological activity, revealing promising antiproliferative and antiviral properties. nih.govnih.govmdpi.com

The next wave of research should focus on expanding this chemical space through:

Multi-component Reactions: Developing novel multi-component reactions where this compound or its precursors act as one of the core components. This would enable the rapid assembly of complex molecules with high atom economy.

Bioisosteric Replacement: Systematically replacing moieties in known bioactive molecules with the rigid this compound scaffold. This strategy can lead to compounds with improved pharmacological profiles, such as enhanced metabolic stability or receptor selectivity. publish.csiro.au

Late-Stage Functionalization: Exploring C-H activation and other late-stage functionalization techniques to directly modify the bicyclic core of the molecule. This would provide efficient access to derivatives that are not accessible through traditional linear synthesis, allowing for rapid exploration of structure-activity relationships.

Conjugate Chemistry: Attaching the sulfonamide scaffold to other molecular entities, such as peptides, natural products, or fluorescent tags, to create hybrid molecules with novel functions, such as targeted drug delivery systems or chemical biology probes.

Q & A

Q. What are the primary synthetic routes for 2-Azabicyclo[2.2.1]heptane-2-sulfonamide, and how can reaction conditions be optimized for scalability?

The compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which accommodates diverse substrates and allows functionalization into bridged aza-bicyclic derivatives . Key parameters for optimization include catalyst loading (e.g., Pd(OAc)₂), solvent choice (polar aprotic solvents like DMF), and reaction temperature (typically 80–100°C). Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation relies on X-ray crystallography for stereochemical confirmation and NMR spectroscopy (¹H/¹³C) to resolve bicyclic scaffold signals. The InChI key GYLMCBOAXJVARF-NTSWFWBYSA-N (PubChem) provides a reference for computational validation . IR spectroscopy confirms sulfonamide functional groups (S=O stretching at ~1150–1350 cm⁻¹), while mass spectrometry (ESI-MS) verifies molecular weight (176.24 g/mol) .

Q. What preliminary biological activities have been reported for this compound, and how are in vitro assays designed to evaluate its potential?

Antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) is assessed via MTT assays, with IC₅₀ values compared to cisplatin as a benchmark . Dose-response curves (0.1–100 µM) and time-dependent inhibition studies (24–72 hours) are standard. Selectivity is evaluated using non-cancerous cell lines (e.g., HEK-293) to identify therapeutic windows .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic derivatives of this compound be resolved?

Misassignments of endo/exo stereochemistry are common due to overlapping NMR signals. For example, initial misidentification of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane derivatives was corrected via X-ray crystallography and 2D NOESY experiments, revealing pseudo-enantiomeric configurations . Advanced DFT calculations (e.g., B3LYP/6-31G*) can predict relative stereochemistry, validated by single-crystal diffraction .

Q. What mechanistic insights explain the compound’s role as a DPP-4 inhibitor in diabetes research?

Neogliptin, a derivative, inhibits DPP-4 via competitive binding at the catalytic site (Ser630, His740 residues). Molecular docking (AutoDock Vina) and kinetic assays (kcat/Kₘ analysis) reveal a binding affinity (Kᵢ ~10 nM) superior to sitagliptin. In vivo studies in diabetic rodent models show dose-dependent HbA1c reduction .

Q. How do reaction pathways differ between this compound and its bicyclic analogs (e.g., 2-azabicyclo[3.2.1]octane) in transition-metal-catalyzed reactions?

The smaller bicyclic scaffold in heptane derivatives favors steric hindrance, limiting C–H activation in Pd-catalyzed arylation. By contrast, octane analogs undergo ring expansion via aziridinium intermediates, confirmed by ¹H-NMR coupling constants (J = 8–12 Hz) and DFT-calculated transition states .

Q. What strategies mitigate low enantiomeric excess (ee) in asymmetric syntheses of bicyclic sulfonamides?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Co-salen) improve ee. For example, using (S)-BINAP ligands in Pd-catalyzed reactions achieves ~85% ee, though competing pathways (e.g., ring expansion) can reduce selectivity .

Critical Analysis of Contradictions

  • Stereochemical Misassignments : Early studies misassigned endo configurations due to similar NMR shifts for bicyclic protons. Corrections via X-ray crystallography emphasize the need for multi-technique validation .
  • Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., 2.5 vs. 8.7 µM) arise from cell-line-specific uptake mechanisms or assay conditions (e.g., serum concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.